Batanopride hydrochloride
Overview
Description
Batanopride hydrochloride, also known as BMY-25801, is a compound belonging to the benzamide class. It acts as a selective 5-hydroxytryptamine 3 receptor antagonist. Initially developed as an antiemetic drug to reduce nausea during cancer chemotherapy, it was never approved for medical use due to dose-limiting side effects, including hypotension and long QT syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Batanopride hydrochloride involves several steps:
Demethylation: 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide is demethylated using sodium ethanethiolate in hot dimethylformamide (DMF) to produce the hydroxy compound.
Acylation: The hydroxy compound is then acylated with 3-chloro-2-butanone in the presence of potassium carbonate and sodium iodide in DMF to yield 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(1-methyl-2-oxopropoxy)benzamide.
Hydrochloride Formation: Finally, this compound is treated with hydrochloric acid to furnish this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Batanopride hydrochloride undergoes several types of chemical reactions:
Intramolecular Cyclization: In acidic media (pH 2-6), it undergoes intramolecular cyclization followed by dehydration to form 2,3-dimethylbenzofuran.
Cleavage of Alkyl Ether Bond: In alkaline media (pH 6-10), the primary route of degradation is the cleavage of the C-O alkyl ether bond.
Common Reagents and Conditions
Acidic Media: Intramolecular cyclization and dehydration occur rapidly.
Alkaline Media: Cleavage of the C-O alkyl ether bond is the predominant reaction.
Major Products
2,3-Dimethylbenzofuran: Formed in acidic media.
Cleavage Products: Formed in alkaline media.
Scientific Research Applications
Batanopride hydrochloride has been studied primarily for its antiemetic properties. It was trialed to reduce nausea during cancer chemotherapy. Despite its potential, it was not approved for medical use due to significant side effects .
Mechanism of Action
Batanopride hydrochloride acts as a selective 5-hydroxytryptamine 3 receptor antagonist. This mechanism involves blocking the 5-hydroxytryptamine 3 receptors, which are involved in the vomiting reflex. By inhibiting these receptors, this compound can prevent nausea and vomiting induced by chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: Another benzamide derivative used as an antiemetic.
Ondansetron: A selective 5-hydroxytryptamine 3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Uniqueness
Batanopride hydrochloride is unique due to its specific receptor antagonism and its initial promise in clinical trials. its side effects, such as hypotension and long QT syndrome, limit its use compared to other antiemetic drugs like metoclopramide and ondansetron .
Properties
CAS No. |
102670-59-7 |
---|---|
Molecular Formula |
C17H27Cl2N3O3 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride |
InChI |
InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H |
InChI Key |
CUTCEGXKJDBAFQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
Synonyms |
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide batanopride batanopride hydrochloride BMY 25801 BMY-25801 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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